Cyclo(Gly-His)

Description

Significance of Cyclo(-Gly-His) within Cyclic Dipeptide Research

The significance of Cyclo(-Gly-His) in the broader context of cyclic dipeptide research stems from its demonstrated biological activities, particularly its antimicrobial and anticancer properties. medchemexpress.comingentaconnect.com Research has shown that Cyclo(-Gly-His) exhibits cytotoxic effects against specific cancer cell lines. medchemexpress.commedchemexpress.com This has positioned it as a subject of interest for potential chemotherapeutic applications.

A notable aspect of Cyclo(-Gly-His) research is the investigation into its physicochemical properties, namely its high solubility and low lipophilicity. ingentaconnect.com These characteristics suggest that its permeability across cellular membranes may be limited, which has led to its use as a model compound in the development of drug delivery systems. medchemexpress.comingentaconnect.com Specifically, its encapsulation within liposomes has been a key area of study to enhance its therapeutic potential. ingentaconnect.comingentaconnect.com

The exploration of histidine-containing cyclic dipeptides, such as Cyclo(-Gly-His), contributes to a deeper understanding of structure-activity relationships within this class of molecules. ingentaconnect.com The presence of the histidine residue is often linked to significant biological effects, making its combination with glycine (B1666218) in a cyclic structure a point of scientific inquiry. ingentaconnect.com

Historical Context of Cyclic Dipeptide Discovery and Initial Characterization

The study of cyclic dipeptides, or diketopiperazines, has a history that dates back to the late 19th century. These compounds were first discovered in 1880 and were subsequently studied by the renowned chemist Emil Fischer. nih.gov Initially, they were often considered to be mere by-products or degradation products of peptide synthesis and protein breakdown. nih.govavantorsciences.com

Over time, the perception of cyclic dipeptides evolved as their presence and functional roles in various biological systems became more apparent. They are now recognized as important metabolic intermediates and are biosynthesized by a wide array of organisms. nih.gov The investigation into their diverse biological activities, including antimicrobial and antitumor effects, has solidified their importance as a distinct class of bioactive molecules. nih.gov While the specific discovery timeline of Cyclo(-Gly-His) is not as prominently documented as the general class, its study falls within the modern era of cyclic dipeptide research, which focuses on elucidating the therapeutic potential of these structurally unique compounds. ingentaconnect.com

Scope and Research Objectives for Cyclo(-Gly-His) Studies

The research focused on Cyclo(-Gly-His) encompasses several key objectives, primarily centered on its potential as a bioactive compound and a tool in biochemical studies.

A primary research objective is the evaluation of its pharmaceutical applications . This includes detailed investigations into its anticancer activity against various cell lines. chemimpex.comingentaconnect.com Studies aim to determine its efficacy and understand the mechanisms by which it exerts its cytotoxic effects. medchemexpress.commedchemexpress.com

Another significant area of research is its application in drug delivery systems . chemimpex.com Due to its hydrophilic nature, studies are focused on encapsulating Cyclo(-Gly-His) in delivery vehicles like liposomes to improve its cellular uptake and targeted delivery. ingentaconnect.comingentaconnect.com Research in this area seeks to overcome the limitations posed by its low predicted cellular permeability. ingentaconnect.com

Furthermore, Cyclo(-Gly-His) serves as a tool in biochemical research . It is utilized in studies of protein interactions and enzyme activities, providing insights into various biological processes. chemimpex.com Its defined structure makes it a useful model for understanding the interactions of cyclic dipeptides with biological macromolecules. nih.gov

Finally, its role as a building block in peptide synthesis is another area of interest. chemimpex.com The unique conformation of cyclic dipeptides like Cyclo(-Gly-His) makes them valuable synthons for the construction of more complex peptide-based molecules. avantorsciences.com

Interactive Data Table: Properties of Cyclo(-Gly-His)

| Property | Value | Reference |

| Molecular Formula | C8H10N4O2 | chemimpex.commedchemexpress.com |

| Molecular Weight | 194.19 g/mol | chemimpex.commedchemexpress.com |

| CAS Number | 15266-88-3 | chemimpex.commedchemexpress.com |

| Appearance | White solid | chemimpex.com |

| Synonyms | Cyclo(His-Gly) | ingentaconnect.com |

Interactive Data Table: In Vitro Cytotoxicity of Cyclo(-Gly-His)

| Cell Line | IC50 (mM) | Reference |

| HeLa (cervical carcinoma) | 1.699 | medchemexpress.commedchemexpress.com |

| MCF-7 (breast carcinoma) | 0.358 | medchemexpress.commedchemexpress.com |

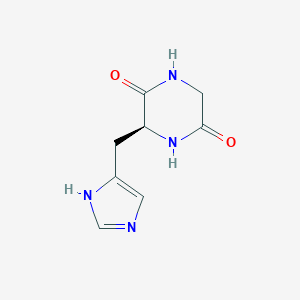

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFJTCMGWLBLPG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Development for Cyclo Gly His

Established Approaches for Cyclo(-Gly-His) Synthesis

The primary methods for synthesizing Cyclo(-Gly-His) involve the cyclization of its linear dipeptide precursor, Glycyl-L-Histidine (Gly-His). This can be achieved through both chemical and enzymatic routes.

The traditional and most common method for synthesizing cyclic peptides is the head-to-tail cyclization of a linear peptide precursor. cytosynthesis.comnih.gov This process typically begins with the synthesis of the linear dipeptide, Gly-His, often using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques. nih.gov Once the linear precursor is obtained, intramolecular cyclization is induced to form the diketopiperazine ring.

Several factors are crucial for a successful cyclization reaction. The reaction is generally performed under high-dilution conditions (sub-millimolar concentrations) to favor the intramolecular reaction and prevent intermolecular polymerization, which leads to unwanted linear or cyclic polymers. cytosynthesis.comnih.gov The choice of the C-terminal amino acid in the linear precursor is also important; selecting glycine (B1666218) for this position can help minimize steric hindrance and reduce the risk of epimerization (a change in the stereochemistry of the chiral center) during the cyclization process. nih.govacs.org

Enzymatic methods offer a green and highly specific alternative to chemical synthesis for peptide cyclization. nih.govnih.gov These strategies leverage the catalytic activity of enzymes to form the cyclic peptide bond, often with high efficiency and under mild reaction conditions.

One prominent enzymatic approach involves the use of ligases, such as sortase A (SrtA). nih.gov Sortase-mediated ligation works by recognizing a specific sorting motif (e.g., LPETG) at the C-terminus of a peptide. The enzyme cleaves the peptide between the threonine (T) and glycine (G) residues and forms a thioester intermediate. It then catalyzes the formation of a new amide bond between the threonine and an N-terminal amine of another glycine residue. If this glycine is located at the N-terminus of the same peptide, an intramolecular reaction occurs, resulting in a head-to-tail cyclic peptide. nih.gov Research has shown that the presence of multiple N-terminal glycine residues can promote the efficiency of this cyclization step. nih.gov

Another class of enzymes relevant to cyclic dipeptide synthesis are the nonribosomal peptide synthetases (NRPSs). nih.gov In nature, many cyclic peptides are produced by microorganisms through complex NRPS assembly lines. These large, multidomain enzymes are responsible for the biosynthesis of a wide array of natural peptide products. nih.govacs.org While the specific NRPS responsible for Cyclo(-Gly-His) is not extensively detailed, the general mechanism involves the activation of constituent amino acids and their sequential condensation and cyclization, offering a blueprint for potential biosynthetic production routes. nih.gov

Advanced Synthetic Strategies for Cyclo(-Gly-His) Analogues

To improve upon the natural properties of Cyclo(-Gly-His) and explore its structure-activity relationships, researchers design and synthesize modified analogues. These advanced strategies aim to create derivatives with enhanced biological properties.

The design of Cyclo(-Gly-His) analogues can involve various modifications, such as substituting one or both of the amino acids, N-alkylation, or incorporating non-proteinogenic amino acids. For instance, replacing the glycine residue with other amino acids can probe the importance of this residue's flexibility for biological activity. researchgate.net

A powerful modern technique for creating modified cyclic peptides is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). peptide.com This method allows for the efficient and specific formation of a stable triazole ring as a key part of the cyclic structure. peptide.comfrontiersin.org To synthesize a Cyclo(-Gly-His) analogue using this approach, one could start with building blocks containing azide (B81097) and alkyne functionalities. For example, an azido-functionalized glycine derivative and a propargyl-glycine (an alkyne-containing amino acid) could be incorporated into a linear peptide. The subsequent intramolecular "click" reaction, which can be performed while the peptide is still on the solid-phase resin, creates a highly stable cyclic peptide-peptoid hybrid. peptide.comfrontiersin.orgnih.gov This strategy offers high yields and compatibility with standard peptide synthesis protocols. peptide.comfrontiersin.org

The primary goal of creating Cyclo(-Gly-His) derivatives is to enhance their interaction with biological targets, leading to improved therapeutic potential. nih.gov Cyclization itself is a key derivatization, as it restricts the peptide's conformation, which can lead to higher receptor-binding affinities and increased resistance to proteolysis compared to linear peptides. cytosynthesis.comnih.gov

Further derivatization can fine-tune these properties. For example, modifications can be designed to increase the compound's stability or alter its binding to specific enzymes or receptors. The synthesis of analogues where one of the standard amino acids is replaced by another, such as in glycine-containing analogues of the antitumor peptide RA-VII, has been used to study how specific residues contribute to the bioactive conformation. researchgate.net Such studies have revealed that even minor changes, like the removal of a methyl group by substituting alanine (B10760859) with glycine, can significantly impact the molecule's preferred shape in solution and its resulting cytotoxic activity. researchgate.net Cyclo(-Gly-His) itself has shown potential anticancer activity, and creating derivatives is a strategy to improve this effect. medchemexpress.com The development of peptide-peptoid hybrids using click chemistry is another approach to generate structures with improved stability and selectivity as drug candidates. frontiersin.orgnih.gov

Peptide Building Block Utility in Complex Peptide Synthesis

Beyond its own biological activities, Cyclo(-Gly-His) and similar cyclic dipeptides serve as valuable building blocks or scaffolds in the synthesis of more complex molecules. nih.govchemimpex.comresearchgate.net Their rigid, predictable conformation makes them ideal starting points for designing peptidomimetics—compounds that mimic the structure and function of natural peptides. nih.govchemimpex.com

Researchers can utilize the cyclic dipeptide core and append other chemical moieties to its structure. This approach allows for the creation of larger, more elaborate molecules with tailored properties. For example, the incorporation of sugar amino acids into a peptide backbone is a strategy to influence the structure and pharmacokinetic properties of the final molecule. researchgate.net The stable platform provided by the Cyclo(-Gly-His) ring can be used to present specific side chains in a defined spatial orientation, which is crucial for targeted interactions with biological macromolecules like proteins and enzymes. chemimpex.com This building block approach is a key strategy in drug design, enabling the construction of novel therapeutic agents for a variety of conditions. nih.govchemimpex.com

Elucidation of Biosynthetic Pathways and Natural Occurrence of Cyclo Gly His

Microbial Production and Biotransformation Processes

Cyclodipeptides are well-known secondary metabolites synthesized by microorganisms. nih.gov The enzymatic machinery for their production primarily involves two key enzyme families: non-ribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). nih.govresearchgate.net NRPSs are large, modular enzymes that can assemble peptides without the use of a ribosome template. itjfs.comitjfs.com CDPSs, on the other hand, are smaller enzymes that utilize aminoacyl-tRNAs (aa-tRNAs), effectively linking primary and secondary metabolism. itjfs.comitjfs.com For instance, the enzyme AlbC from Streptomyces noursei was the first CDPS identified to catalyze CDP production through a non-ribosomal pathway. itjfs.comitjfs.com

While the specific microbial production of Cyclo(-Gly-His) is not extensively detailed in current literature, the general pathways for CDP biosynthesis are well-established. Lactic acid bacteria (LAB) are among the microorganisms known to produce various cyclic peptides, which have garnered interest for their stability and potential applications. nih.gov The synthesis of related histidine-containing cyclodipeptides, such as Cyclo(-His-Ala), has been documented, and these compounds have shown significant biological activity, including antifungal effects against Candida albicans. researchgate.net Given these established pathways for similar compounds, it is plausible that Cyclo(-Gly-His) is also synthesized by microorganisms through these NRPS or CDPS-dependent routes. Further research, potentially involving genome mining of various microbial strains, would be necessary to identify the specific enzymes and gene clusters responsible for its production.

Mammalian Endogenous Formation Mechanisms

The formation of cyclodipeptides in mammals can occur through several mechanisms, often as byproducts of the metabolism of larger peptides and proteins. nih.govresearchgate.net

In mammals, some cyclodipeptides are known to be derived from the processing of larger, hormonally active peptides. A well-studied example is Cyclo(His-Pro), which is endogenously formed from the thyrotropin-releasing hormone (TRH, pGlu-His-Pro). nih.govnih.gov The precursor, TRH-Gly, is cleaved, leading to the formation of the dipeptide His-Pro, which then undergoes a non-enzymatic, spontaneous cyclization to form Cyclo(His-Pro). nih.govnih.gov

While a specific, highly abundant precursor peptide analogous to TRH has not been identified for Cyclo(-Gly-His), its formation is likely to occur through the general degradation of proteins. Proteolytic enzymes can break down proteins into smaller peptides, including the dipeptide Gly-His. This linear dipeptide can then spontaneously cyclize to form the stable diketopiperazine ring of Cyclo(-Gly-His). This non-enzymatic cyclization is a common route for the formation of various CDPs in biological systems. nih.gov

Although the metabolic pathways directly involving Cyclo(-Gly-His) are still an area of active investigation, studies on its biological activities provide insight into its potential interactions within biological systems. Research has shown that the closely related Cyclo(His-Gly) exhibits significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma) cells. researchgate.netmedchemexpress.commedchemexpress.com This suggests an interaction with pathways controlling cell proliferation and apoptosis.

Furthermore, histidine-containing diketopiperazines have demonstrated effects on the hematological system. Specifically, Cyclo(-His-Gly) has been found to inhibit thrombin, leading to a reduction in the rate of fibrin (B1330869) formation. researchgate.net It also significantly inhibits thrombin-induced platelet aggregation. researchgate.net These findings indicate a potential role for Cyclo(-Gly-His) and related compounds in modulating blood coagulation pathways.

| Cell Line | Compound | Activity | IC50 Value |

| HeLa | Cyclo(Gly-His) | Cytotoxicity | 1.699 mM medchemexpress.com |

| MCF-7 | Cyclo(Gly-His) | Cytotoxicity | 0.358 mM medchemexpress.com |

| MCF-7 | Cyclo(His-Gly) | Growth Inhibition | 100 µM (concentration tested) researchgate.net |

This table displays the cytotoxic and growth inhibitory effects of Cyclo(Gly-His) and the related Cyclo(His-Gly) on different cancer cell lines.

Presence in Diverse Biological Matrices

Cyclodipeptides are ubiquitously found in nature and have been identified in a variety of biological matrices, including mammalian tissues and fluids, as well as in numerous processed, protein-rich foods. For example, Cyclo(His-Pro) is known to be distributed in high concentrations throughout most human tissues, including the central nervous system, and is also found in cerebrospinal fluid and semen.

CDPs are often formed during food processing, such as fermentation or heating, through the Maillard reaction and protein degradation. nih.govitjfs.com They have been detected in products like stewed beef, coffee, beer, and various fermented foods. nih.govitjfs.com For instance, different CDPs have been identified in chicken essence and beef, with concentrations varying significantly. itjfs.comitjfs.com While the presence of many CDPs in food is well-documented, specific quantitative data for Cyclo(-Gly-His) in various biological matrices is not yet widely available. Its presence can be inferred in protein-rich foods that contain its constituent amino acids, glycine (B1666218) and histidine, particularly after cooking or fermentation.

| Food/Product | Detected Cyclodipeptides | Concentration Range |

| Beef | Various CDPs including cyclo(Leu-Pro) | 2.0 to 54.7 ppm itjfs.comitjfs.com |

| Chicken Essence | cyclo(Phe-Phe), cyclo(Pro-Ser), etc. | 0.06 to 3.55 ppm itjfs.comitjfs.com |

| Tilapia Hydrolysate | cyclo(Gly-Gly) | Detected itjfs.comitjfs.com |

This table shows examples of cyclodipeptides found in various food products and their reported concentrations.

Structural Characterization and Conformational Analysis of Cyclo Gly His

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental tools for determining the molecular structure, assessing purity, and probing the conformational landscape of cyclic peptides like Cyclo(-Gly-His).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For Cyclo(-Gly-His), ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of protons and carbons and offering insights into the peptide's predominant conformation.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond connectivity, definitively assigning signals to specific atoms within the glycine (B1666218) and histidine residues. Furthermore, Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments reveal through-space proximities between protons, which is critical for defining the peptide's folding, the orientation of the histidine side chain relative to the DKP ring, and the puckering of the ring itself. Variable temperature NMR studies can also provide information on the presence of intramolecular hydrogen bonds and the dynamics of conformational exchange. nih.gov

Interactive Table 4.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for Cyclo(-Gly-His) Note: Values are illustrative, representing expected ranges in a typical deuterated solvent like DMSO-d₆ or CD₃OD based on data from analogous compounds. nih.govlibretexts.orgorganicchemistrydata.org

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For peptides, these techniques are particularly sensitive to the conformation of the peptide backbone. The frequencies of the amide I (primarily C=O stretching) and amide II (a combination of N-H in-plane bending and C-N stretching) bands are diagnostic of the secondary structure. lew.roafricanjournalofbiomedicalresearch.com

In cyclic dipeptides, the diketopiperazine ring can adopt various conformations, ranging from planar to puckered (typically a boat or chair form). researchgate.net Studies on similar compounds like Cyclo(Gly-Gly) and Cyclo(Ala-His) show that a boat conformation is common. researchgate.netgre.ac.uk The vibrational spectra of Cyclo(-Gly-His) are expected to reflect this non-planar structure. The N-H stretching vibrations, typically observed between 3200 and 3400 cm⁻¹, provide information on hydrogen bonding. nih.govnih.gov The analysis of these key bands, often aided by theoretical calculations, allows for a detailed understanding of the solid-state conformation. nih.govnih.gov

Interactive Table 4.1.2: Expected Characteristic Vibrational Frequencies for Cyclo(-Gly-His) Note: Frequencies are based on typical values for cyclic dipeptides and are sensitive to physical state (solid vs. solution) and intermolecular interactions. researchgate.netgre.ac.uknist.gov

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and assessing the purity of synthesized or isolated Cyclo(-Gly-His). High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₈H₁₀N₄O₂). nih.gov

Tandem mass spectrometry (MS/MS) is used for structural confirmation. mdpi.com In this technique, the protonated molecular ion ([M+H]⁺, expected m/z ≈ 195.0877) is isolated and fragmented. The resulting fragmentation pattern is characteristic of the peptide's sequence and cyclic nature. nih.gov Unlike linear peptides, the fragmentation of cyclic peptides is more complex as it requires the cleavage of two peptide bonds to produce linear fragment ions. rsc.org Analysis of these fragments confirms the presence and connectivity of the glycine and histidine residues, providing definitive structural evidence. cdnsciencepub.commdpi.comnih.gov

Computational Approaches to Conformational Preferences

Computational chemistry provides powerful tools for exploring the conformational landscape of molecules like Cyclo(-Gly-His), complementing experimental findings with detailed energetic and structural information.

Density Functional Theory (DFT) is a quantum mechanical method used to predict the geometry, stability, and electronic properties of molecules. For Cyclo(-Gly-His), DFT calculations are employed to identify the lowest energy (ground state) conformations. nih.govconicet.gov.ar This involves optimizing the geometry of various possible isomers, such as those with different puckering of the diketopiperazine ring (e.g., boat, chair, planar) and different orientations (rotamers) of the histidine side chain. libretexts.orglibretexts.orgresearchgate.net

For most 2,5-diketopiperazines, calculations consistently predict that a non-planar, boat-like conformation of the six-membered ring is energetically more favorable than a planar one, as the puckering relieves torsional strain. researchgate.netgre.ac.uknih.gov The calculations for Cyclo(-Gly-His) would be expected to find a folded boat conformation as the global minimum, with the bulky histidine side chain likely adopting an equatorial or pseudo-equatorial position to minimize steric hindrance. DFT methods, such as B3LYP with basis sets like 6-31G(d) or cc-pVDZ, are commonly used for this purpose. gre.ac.uk

While DFT is excellent for identifying static, low-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of Cyclo(-Gly-His) in a specific environment, typically in a solvent like water, over a period of time. nih.govnih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. acs.orgnih.gov

For Cyclo(-Gly-His), an MD simulation would reveal that the molecule does not exist as a single rigid structure in solution but rather as a dynamic ensemble of interconverting conformations. mdpi.comrsc.org The simulation can quantify the relative populations of different conformers, the flexibility of the diketopiperazine ring, and the rotational freedom of the histidine side chain. It also provides crucial insights into the interaction between the peptide and surrounding water molecules, highlighting key hydrogen bonds that stabilize the structure. acs.org This approach is vital for understanding the solution-state behavior of the peptide, which is often more relevant to its biological context than the solid-state structure.

Structure-Activity Relationship (SAR) Studies of Cyclo(-Gly-His) and Derivatives

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For Cyclo(-Gly-His), SAR studies have provided insights into the roles of the glycine and histidine residues in its observed biological effects.

Research has shown that Cyclo(-Gly-His) exhibits a range of biological activities, including anticancer and antithrombotic effects. nih.govresearchgate.net A key study compared the activity of Cyclo(-Gly-His) with its analogue, Cyclo(-His-Ala), where the glycine residue is replaced by alanine (B10760859). This substitution introduces a methyl group, altering the steric and electronic properties of that position in the DKP ring.

The study revealed differences in the biological activities of these two compounds, highlighting the importance of the residue paired with histidine. For instance, both compounds inhibited the growth of MCF-7 cancer cells, but Cyclo(-His-Ala) also showed inhibitory effects on other cancer cell lines like HT-29 and HeLa, where Cyclo(-Gly-His) was less effective at the same concentration. nih.gov Furthermore, Cyclo(-His-Ala) demonstrated a more potent inhibition of thrombin compared to Cyclo(-Gly-His). nih.gov Conversely, Cyclo(-Gly-His) was found to be a significant inhibitor of thrombin-induced platelet aggregation, a property not observed for Cyclo(-His-Ala). nih.gov

More recent studies have quantified the cytotoxic effects of Cyclo(-Gly-His). For example, it has been reported to have IC50 values of 1.699 mM and 0.358 mM against HeLa and MCF-7 cells, respectively, when encapsulated in liposomes. medchemexpress.commedchemexpress.com

These findings underscore that even a subtle change, such as the replacement of a hydrogen atom in the glycine residue of Cyclo(-Gly-His) with a methyl group in Cyclo(-His-Ala), can significantly modulate the biological activity profile. This suggests that the nature of the amino acid at this position is a critical determinant for the specific interactions with different biological targets.

Interactive Data Table: Biological Activity of Cyclo(-Gly-His) and a Derivative

| Compound | Biological Activity | Findings | References |

| Cyclo(-Gly-His) | Anticancer | Inhibited the growth of MCF-7 cells. IC50 of 0.358 mM (liposomal). | nih.gov, medchemexpress.commedchemexpress.com |

| IC50 of 1.699 mM against HeLa cells (liposomal). | medchemexpress.commedchemexpress.com | ||

| Antithrombotic | Inhibited thrombin-induced platelet aggregation with an IC50 of 0.0662 mM. | nih.gov | |

| Reduced fibrin (B1330869) formation by 36.7%. | nih.gov | ||

| Cyclo(-His-Ala) | Anticancer | Inhibited the growth of HT-29, MCF-7, and HeLa carcinoma cells. | nih.gov |

| Antithrombotic | No notable effect on platelet aggregation. | nih.gov | |

| Reduced fibrin formation by 63.3%. | nih.gov |

Mechanistic Investigations of Biological Activities of Cyclo Gly His

Antineoplastic and Cytotoxic Mechanisms

Cyclo(-Gly-His) has demonstrated notable anticancer and cytotoxic effects in preclinical studies. medchemexpress.commedchemexpress.com The investigation into its mechanisms of action is crucial for understanding its potential as a therapeutic agent.

Research has confirmed the cytotoxic activity of Cyclo(-Gly-His) against specific human cancer cell lines. medchemexpress.commedchemexpress.com Laboratory studies have determined its efficacy in inhibiting the growth of both HeLa (cervical cancer) and MCF-7 (breast cancer) cells. medchemexpress.commedchemexpress.com The potency of this inhibitory effect is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by half.

For Cyclo(-Gly-His), the IC50 values were determined to be 1.699 mM for HeLa cells and a more potent 0.358 mM for MCF-7 cells. medchemexpress.commedchemexpress.com This suggests a degree of selectivity in its cytotoxic action, with MCF-7 cells showing greater sensitivity. While these findings establish the antiproliferative capacity of Cyclo(-Gly-His), the precise molecular mechanisms underpinning this inhibition are not yet fully elucidated. General studies on other cyclic peptides suggest that mechanisms could involve the disruption of cellular processes essential for proliferation, such as translation initiation, which has been observed with compounds like silvestrol. nih.govnih.gov However, specific research to confirm similar pathways for Cyclo(-Gly-His) is required.

Interactive Data Table: Cytotoxicity of Cyclo(-Gly-His) on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) |

| HeLa | Cervical Cancer | 1.699 |

| MCF-7 | Breast Cancer | 0.358 |

Note: Data sourced from Kilian G, et al. (2013). medchemexpress.commedchemexpress.com

Apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents exert their effects. While Cyclo(-Gly-His) has been shown to be cytotoxic, specific studies detailing its role in inducing apoptosis are limited. However, research on other cyclic peptides provides a framework for potential mechanisms. For instance, some cyclic peptides have been shown to induce apoptosis in cancer cells, a process that is associated with increased proliferation of surrounding healthy cells to replace the dying ones. nih.gov The anticancer activity of certain natural products, such as silvestrol, has been linked to an increase in apoptosis, a decrease in proliferation, and the inhibition of angiogenesis. nih.govnih.gov The detailed pathway for Cyclo(-Gly-His) remains an area for further investigation.

The ability of a compound to penetrate cancer cells is fundamental to its therapeutic efficacy. The physicochemical properties of Cyclo(-Gly-His), specifically its high solubility and low lipophilicity, suggest that its cellular permeability may be limited. medchemexpress.com This characteristic has led to the proposal that encapsulating Cyclo(-Gly-His) in liposomes could be an effective drug delivery strategy to enhance its uptake by cancer cells. medchemexpress.com

Studies on other cyclic peptides, known as cyclotides, indicate that their cyclic structure can be advantageous for cellular uptake. nih.gov However, the precise mechanisms and efficiency of cytosolic delivery are not fully understood and can be influenced by the specific amino acid sequence. nih.gov Specific experimental data on the cellular uptake and permeability of Cyclo(-Gly-His) in various cancer models are not yet available in the reviewed literature. Research in this area is essential to optimize its delivery and potential therapeutic application.

Antimicrobial and Antifungal Actions

In addition to its antineoplastic properties, Cyclo(-Gly-His) is recognized for its antimicrobial activity. medchemexpress.commedchemexpress.com However, detailed mechanistic studies and efficacy data against specific microbial strains are not as extensively documented as its anticancer effects.

While Cyclo(-Gly-His) is described as having antimicrobial properties, specific data on its efficacy against various bacterial strains, including minimum inhibitory concentrations (MICs), are not detailed in the available research. medchemexpress.commedchemexpress.com The general mechanism for some antimicrobial cyclic peptides involves the formation of pores in the bacterial cell membrane, which leads to cell death. nih.gov Other cyclic glycopeptides have demonstrated potent bactericidal activities against multidrug-resistant Gram-positive bacteria, with their mechanism involving rapid, membrane-active killing. nih.gov Further research is needed to determine if Cyclo(-Gly-His) employs a similar mechanism and to quantify its spectrum of activity.

The potential of cyclic peptides as antifungal agents has been explored, with some demonstrating activity against pathogenic fungi like Candida albicans. nih.govnih.gov The proposed mechanisms for antifungal cyclic peptides include the formation of pores in the fungal cell membrane, leading to a loss of cellular integrity. nih.gov Other antifungal compounds have been shown to inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane, or to disrupt mitochondrial function and increase the production of reactive oxygen species. mdpi.com

Although some cyclic peptides have shown moderate inhibitory action against C. albicans, specific studies detailing the efficacy and mechanistic pathways of Cyclo(-Gly-His) against this or other fungal species are currently lacking in the scientific literature. nih.gov

Quorum Sensing Modulation

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of compounds recognized for their ability to modulate quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate group behaviors. nih.gov These molecules can act as mimics or antagonists of native QS signaling molecules, such as N-acyl-homoserine lactones (AHLs), thereby interfering with processes like biofilm formation and virulence factor production. nih.gov While the broader class of DKPs has been studied for these effects, specific research into Cyclo(-Gly-His) is still emerging.

Some studies have identified that certain DKPs can activate or inhibit LuxR-type proteins, which are key receptors in AHL-based QS systems. nih.gov For example, libraries of synthetic DKPs have been screened to understand the structural requirements for activating or inhibiting these receptors. nih.gov While many native DKPs showed no activity in some reporter gene assays, non-natural halogenated derivatives of cyclo(L-Pro-L-Phe) were found to inhibit luminescence in Vibrio fischeri, a classic model for QS research. nih.gov This inhibition, however, did not appear to occur through direct competition with the natural AHL signal, suggesting an alternative mechanism of action. nih.gov

Cyclo(-Gly-His) has been identified in various natural sources and is listed among CDPs with potential biological activities. One commercial source notes an IC50 value for Cyclo(-Gly-His) in a quorum quenching binding assay, indicating its potential to interfere with QS signaling pathways. However, detailed mechanistic studies elucidating how Cyclo(-Gly-His) interacts with specific QS components, such as LuxR-type receptors or the signal synthase enzymes, are not yet extensively documented in peer-reviewed literature. The known involvement of other CDPs in modulating QS in pathogens like Pseudomonas aeruginosa and Chromobacterium violaceum suggests that Cyclo(-Gly-His) may hold similar potential as a quorum sensing modulator, representing a valuable area for future investigation.

Neuroprotective and Neuromodulatory Effects

The neuroprotective and neuromodulatory potential of cyclic dipeptides is an area of growing interest. While direct research on Cyclo(-Gly-His) is limited, extensive studies on the closely related compound Cyclo(His-Pro) provide significant insights into the potential mechanisms that may also be relevant to Cyclo(-Gly-His).

Mechanisms of Neuroprotection in Stress Models

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. nih.gov The neuroprotective effects of cyclic dipeptides are often linked to their ability to counteract this stress. Studies on Cyclo(His-Pro) have shown that it can protect neuronal cells from damage induced by oxidative stressors. nih.gov A primary mechanism for this protection is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

In cellular stress models, such as rat pheochromocytoma (PC12) cells exposed to pro-inflammatory agents, Cyclo(His-Pro) has been shown to suppress the pro-inflammatory NF-κB signaling pathway through the activation of Nrf2-mediated heme oxygenase-1. nih.gov Furthermore, treatment with glycitin, an isoflavone, has been observed to reduce oxidative stress and improve memory impairment in a chronic epileptic rat model, highlighting the therapeutic potential of compounds that target oxidative and inflammatory pathways in neurological disorders. nih.gov Although these findings are for related compounds, they suggest that a potential neuroprotective mechanism for Cyclo(-Gly-His) could involve the modulation of cellular antioxidant defenses, particularly under conditions of oxidative stress.

Modulation of Neurotransmitter Systems

The influence of cyclic dipeptides on neurotransmitter systems is a key aspect of their neuromodulatory effects. Glycine (B1666218) itself is a major inhibitory neurotransmitter, particularly in the spinal cord, and also acts as a co-agonist at NMDA receptors, thereby modulating excitatory neurotransmission. clevelandclinic.orgnih.gov The cyclic structure of Cyclo(-Gly-His) may allow it to interact with various components of neurotransmitter systems.

Research on the related peptide Cyclo(Leu-Gly) has demonstrated its ability to affect dopamine (B1211576) (DA) systems. nih.gov In vivo administration of Cyclo(Leu-Gly) was found to produce opposing effects on D-2 dopamine receptors in different brain regions, suggesting that these peptides can act as sophisticated neuromodulators. nih.gov Specifically, it induced a supersensitive behavioral response to a dopamine agonist in the nigrostriatal pathway while causing a subsensitive physiological response in the incerto-hypothalamic DA tract. nih.gov

Furthermore, many neurotransmitters, including dopamine and serotonin, are modulated by various peptides and signaling molecules. swolverine.com The endogenous peptide Cyclo(His-Pro) is known to be present in the central nervous system and is thought to play a role as a neurotransmitter or neuromodulator. nih.gov Given that Cyclo(-Gly-His) contains both a glycine residue, an important neurotransmitter, and a histidine residue, which is a precursor to the neurotransmitter histamine, it is plausible that it could interact with multiple neurotransmitter systems. clevelandclinic.org However, specific studies detailing the direct effects of Cyclo(-Gly-His) on the release, reuptake, or receptor binding of neurotransmitters like dopamine, serotonin, or acetylcholine (B1216132) are currently lacking.

Interaction with Neural Cell Signaling Pathways

The biological effects of cyclic dipeptides are mediated through their interaction with intracellular signaling cascades that control cell fate, inflammation, and stress responses. Key pathways implicated in neuroprotection include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.gov

Extensive research on Cyclo(His-Pro) has revealed its significant interaction with the Nrf2 and NF-κB signaling pathways, which are critically intertwined. nih.govnih.gov Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by activating the Nrf2 pathway, which in turn suppresses the pro-inflammatory NF-κB pathway. nih.gov This modulation reduces the production of inflammatory mediators and protects cells from oxidative damage. For instance, in microglial BV-2 cells, Cyclo(His-Pro) pretreatment was able to reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) and reactive oxygen species (ROS) generation.

The PI3K/Akt pathway is another central node in neuronal signaling, regulating cell survival, proliferation, and inflammation. mdpi.com In astrocytes, this pathway is involved in both neurotoxic and neuroprotective responses depending on the context. nih.gov For example, certain anti-inflammatory agents exert their effects by modulating PI3K. mdpi.com While direct evidence for Cyclo(-Gly-His) interacting with the MAPK or PI3K/Akt pathways is not yet available, the established role of these cascades in mediating the effects of other neuroactive compounds, such as the antibiotic D-cycloserine which modulates MAPK and PI3K/Akt signaling, suggests this is a probable mechanism of action that warrants investigation. mdpi.com

Immunomodulatory and Anti-inflammatory Pathways

The immunomodulatory and anti-inflammatory properties of cyclic dipeptides represent a significant area of their therapeutic potential. These effects are often mediated by the modulation of key signaling pathways that govern the inflammatory response.

The related compound Cyclo(His-Pro) has demonstrated notable anti-inflammatory activity. It has been shown to suppress the pro-inflammatory NF-κB signaling pathway. nih.gov This effect is mediated through the activation of the Nrf2/heme oxygenase-1 pathway, which represents a critical crosstalk between antioxidant and anti-inflammatory responses. nih.gov In a mouse ear inflammation model, Cyclo(His-Pro) was able to reduce edema, providing in vivo evidence of its anti-inflammatory effects. nih.gov Furthermore, Cyclo(His-Pro) has been found to reduce the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, in activated microglial cells.

Regulation of Inflammatory Responses

There is no specific information available in the reviewed literature detailing how Cyclo(-Gly-His) regulates inflammatory responses.

Modulation of NF-κB Signaling

Specific studies on the modulation of the NF-κB signaling pathway by Cyclo(-Gly-His) were not found in the reviewed literature. The NF-κB pathway is a critical regulator of inflammatory responses, and while other cyclic dipeptides like Cyclo(His-Pro) have been shown to suppress pro-inflammatory NF-κB signaling, similar evidence for Cyclo(-Gly-His) is absent. nih.gov

Effects on Heat Shock Protein Expression

There is no available research from the reviewed sources that investigates the effects of Cyclo(-Gly-His) on the expression of heat shock proteins. Heat shock proteins are involved in cellular stress responses, and while some studies suggest a link between other cyclic dipeptides and the expression of small heat shock proteins, this has not been specifically demonstrated for Cyclo(-Gly-His). nih.gov

Antioxidant Properties and Redox Homeostasis

While there is a general understanding that some cyclic dipeptides exhibit antioxidant activities, specific mechanistic details for Cyclo(-Gly-His) are largely uncharacterized in the reviewed literature.

Superoxide (B77818) Dismutase-like Activity

No studies were found that specifically measure or describe the superoxide dismutase (SOD)-like activity of Cyclo(-Gly-His). SOD enzymes are a crucial component of the antioxidant defense system, and while mimics of this enzyme exist, there is no evidence to suggest that Cyclo(-Gly-His) functions in this capacity.

Radical Scavenging Capabilities

Specific data on the radical scavenging capabilities of Cyclo(-Gly-His) are not detailed in the reviewed scientific literature. While some yeast hydrolysates containing high levels of the related compound Cyclo(His-Pro) have shown radical scavenging activity, this cannot be directly attributed to Cyclo(-Gly-His). nih.gov The ability of a compound to scavenge free radicals is a key aspect of its antioxidant potential, but this has not been specifically quantified for Cyclo(-Gly-His).

Influence on Intracellular Redox Balance (e.g., NADPH/NADP+ Ratio)

The intracellular redox state, particularly the ratio of Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) to its oxidized form (NADP+), is a critical regulator of cellular health, antioxidant defense, and metabolic flux. An elevated NADPH/NADP+ ratio generally signifies enhanced antioxidant capacity and reductive biosynthesis.

Research into the cytoprotective effects of cyclic dipeptides has provided specific insights into the action of Cyclo(-Gly-His). In a study investigating the protective effects of various diketopiperazines against hydrogen peroxide-induced cell death in PC12 cells, Cyclo(-Gly-His) was tested alongside other analogues. The findings indicated that, unlike its counterpart Cyclo(-His-Pro), Cyclo(-Gly-His) did not exhibit cytoprotective properties in the utilized experimental model. nih.gov

This observation suggests a significant structural specificity for interaction with cellular pathways that modulate redox balance and protect against oxidative stress. While the inhibition of the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by compounds like Cyclo(-His-Pro) can lead to an increased NADPH/NADP+ ratio by redirecting metabolic flux towards the pentose (B10789219) phosphate pathway, the lack of cytoprotective effect from Cyclo(-Gly-His) implies it may not engage this or other protective mechanisms with the same efficacy. nih.govnih.gov

| Compound | Cytoprotective Effect against H₂O₂-induced Injury |

|---|---|

| Cyclo(-His-Pro) | Yes |

| Cyclo(-Gly-His) | No |

| Cyclo(-His-His) | No |

| Cyclo(-Leu-Pro) | No |

Data derived from a study on PC12 cells, indicating that Cyclo(-Gly-His) did not show cytoprotection. nih.gov

Metabolic Regulation

The regulation of metabolic pathways, particularly glucose and insulin (B600854) signaling, is a key area of investigation for many bioactive compounds.

Glucose Metabolism Modulation

Currently, there is a lack of specific research findings detailing the direct effects of Cyclo(-Gly-His) on the modulation of glucose metabolism. While related compounds such as Cyclo(-His-Pro) have been investigated for their potential to influence blood glucose levels, similar studies focused solely on Cyclo(-Gly-His) are not prominently available in the scientific literature. nih.gove-dmj.orgnih.gov

Effects on Insulin Signaling Pathways

The insulin signaling pathway is a complex cascade that governs glucose uptake and utilization in cells. nih.gov To date, specific studies examining the effects of Cyclo(-Gly-His) on key components of the insulin signaling pathway, such as the insulin receptor, IRS proteins, PI3K, or Akt, have not been reported. Research has explored the impact of other cyclic dipeptides on insulin sensitivity and secretion, but these findings cannot be directly extrapolated to Cyclo(-Gly-His). mdpi.com

Interactions with Key Molecular Targets

The biological activity of a compound is often defined by its specific interactions with proteins, such as enzymes and receptors.

Enzyme Inhibition Studies (e.g., Glyceraldehyde-3-phosphate dehydrogenase, Thrombin, α-Glucosidase, Protein Kinases)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): There is no direct evidence from the reviewed scientific literature to suggest that Cyclo(-Gly-His) inhibits GAPDH. Inhibition of this key glycolytic enzyme has been noted for other cyclic dipeptides, which can reroute metabolic flux and impact cellular redox balance. nih.govmsu.ru However, specific inhibitory constants or mechanistic data for Cyclo(-Gly-His) in relation to GAPDH are not available.

Thrombin: Scientific literature lacks specific studies investigating the inhibitory effects of Cyclo(-Gly-His) on thrombin, a key enzyme in the blood coagulation cascade.

α-Glucosidase: α-Glucosidase inhibitors are a class of compounds that can help manage postprandial hyperglycemia by delaying carbohydrate digestion. scielo.brnih.gov However, there are no specific research findings available that demonstrate or quantify an inhibitory effect of Cyclo(-Gly-His) on α-glucosidase activity.

Protein Kinases: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, making them significant drug targets. mdpi.comnih.gov While cyclic peptides, as a class, are explored for their potential to modulate protein kinase activity, specific inhibition studies detailing the interaction between Cyclo(-Gly-His) and any particular protein kinase are not present in the current body of scientific literature. mdpi.com

Receptor Binding and Allosteric Modulation (e.g., AMPA, SIGMA1)

AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission in the central nervous system. There is no available research data to indicate that Cyclo(-Gly-His) binds to or allosterically modulates AMPA receptors.

SIGMA1 Receptor: The SIGMA1 receptor is an intracellular chaperone protein involved in a variety of cellular functions. nih.govnih.gov Currently, there is no scientific evidence to suggest that Cyclo(-Gly-His) interacts with the SIGMA1 receptor as a ligand or modulator.

Protein-Ligand Interaction Profiling (e.g., Isothermal Shift Assays)

The identification of direct protein binding partners is a foundational step in elucidating the mechanism of action of a bioactive compound. Isothermal shift assays (iTSA) and related thermal shift assay (TSA) methods are powerful techniques for profiling these protein-ligand interactions on a proteome-wide scale. nih.gov These assays operate on the principle that the binding of a ligand, such as a cyclic dipeptide, typically alters the thermal stability of its target protein. nih.govnih.gov By measuring changes in protein denaturation temperature in the presence versus the absence of the ligand, potential binding partners can be identified. nih.gov

While direct high-throughput screening data for Cyclo(-Gly-His) is not extensively published, studies on structurally similar cyclic dipeptides provide a strong methodological precedent and reveal potential classes of protein targets. For instance, an iTSA-based proteomics study was conducted to identify the cellular targets of Cyclo(His-Pro), a related neuroactive cyclic dipeptide. nih.gov In this research, native cell lysates were incubated with the compound and heated, after which the remaining soluble proteins were quantified by mass spectrometry to detect shifts in thermal stability. nih.gov

The study successfully identified several proteins whose thermal stability was significantly affected by Cyclo(His-Pro), indicating a direct binding interaction. Among the most significant hits was the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC1), which was subsequently confirmed as a direct target. nih.gov The binding affinity and inhibitory concentration for this interaction were quantified, providing a clear example of how iTSA can lead to the functional characterization of a cyclic dipeptide's activity. nih.gov

Table 1: In Vitro Binding and Inhibition Data for Cyclo(His-Pro) with GAPC1 nih.gov

| Parameter | Value (approx.) | Method |

|---|---|---|

| Binding Affinity (Kd) | 40 µM | Microscale Thermophoresis (MST) |

| Inhibitory Concentration (IC50) | 200 µM | Enzymatic Activity Assay |

This table summarizes the experimentally determined binding affinity and inhibitory concentration of the related compound Cyclo(His-Pro) for its identified protein target, GAPC1.

This approach demonstrates a robust framework for identifying the direct molecular interactors of Cyclo(-Gly-His), which would be the critical next step in mapping its specific cellular effects.

Regulation of Growth Factor Bioavailability (e.g., IGF-1)

The biological activity of growth factors is often tightly controlled by their sequestration and release from binding proteins, which regulates their bioavailability. nih.govnih.gov Insulin-like growth factor-1 (IGF-1) is a key hormone involved in growth and metabolism, and its function is modulated by a family of six IGF binding proteins (IGFBPs). nih.govwikipedia.orgmedchemexpress.com The interaction between IGF-1 and IGFBPs prevents IGF-1 from binding to its receptor, thereby controlling its potent downstream signaling. nih.gov

Research into the cyclic dipeptide Cyclo(Gly-Pro) (cGP), a metabolite of IGF-1, has revealed a sophisticated mechanism for regulating IGF-1 bioavailability. nih.gov cGP has been shown to retain affinity for IGF binding protein-3 (IGFBP-3) and can compete with IGF-1 for binding to this protein. nih.gov By displacing IGF-1 from its complex with IGFBP-3, cGP effectively increases the concentration of free, bioavailable IGF-1 that can interact with its cell surface receptors. nih.gov The molar ratio of cGP to IGF-1 has been proposed as a key biomarker representing the level of functional, bioavailable IGF-1 in circulation. nih.gov

Table 2: Mechanism of IGF-1 Bioavailability Regulation by Cyclo(Gly-Pro) (cGP) nih.gov

| Component | Function | Interaction Outcome |

|---|---|---|

| IGF-1 | Promotes cell growth and metabolism. | Forms a complex that sequesters IGF-1, reducing its bioavailability. |

| IGFBP-3 | Binds to and inhibits IGF-1. | |

| Cyclo(Gly-Pro) | Competes with IGF-1 for binding to IGFBP-3. | Displaces IGF-1 from the IGFBP-3 complex, increasing free IGF-1 levels. |

This table outlines the competitive binding mechanism through which the related compound Cyclo(Gly-Pro) modulates the availability of IGF-1.

This mechanism, established for the closely related Cyclo(Gly-Pro), provides a compelling hypothesis for a potential function of Cyclo(-Gly-His). Investigating whether Cyclo(-Gly-His) can similarly interact with IGFBPs would be a crucial step in determining if it plays a role in modulating the bioavailability of IGF-1 or other growth factors.

Influence on MDM2-p53 Pathway

The MDM2-p53 pathway is a cornerstone of cellular regulation, acting as a critical checkpoint to prevent tumor formation. nih.govexcli.de The p53 protein is a tumor suppressor that responds to cellular stress by halting the cell cycle or inducing apoptosis (programmed cell death). nih.govyoutube.com MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to it and targeting it for proteasomal degradation. excli.deacs.org In many cancers, MDM2 is overexpressed, leading to the excessive destruction of p53 and allowing cancer cells to proliferate unchecked. nih.govnih.gov Consequently, the disruption of the MDM2-p53 interaction is a major therapeutic strategy in oncology. nih.govrsc.org

While direct evidence of Cyclo(-Gly-His) acting on this pathway is limited, the potential for cyclic peptides to modulate this protein-protein interaction has been clearly demonstrated. Researchers have successfully engineered larger cyclic peptides, known as cyclotides, to mimic the helical region of p53 that binds to MDM2. nih.gov One such engineered cyclotide, MCo-PMI, was designed to display a p53-derived peptide sequence. This molecule was shown to bind with high affinity to both MDM2 and its homolog MDMX, effectively disrupting their interaction with p53 and activating the p53 tumor suppressor pathway in cancer cells. nih.gov

Table 3: Binding Affinity of Engineered Cyclotide (MCo-PMI-K37R) for MDM2/X nih.gov

| Target Protein | Binding Affinity (KD) | Assay Method |

|---|---|---|

| MDM2 | 2.3 ± 0.1 nM | Fluorescence Polarization |

| MDMX | 9.7 ± 0.9 nM | Fluorescence Polarization |

This table shows the high-affinity binding of an engineered cyclic peptide to MDM2 and MDMX, demonstrating the potential of such scaffolds to inhibit the MDM2-p53 pathway.

The success of these engineered cyclic peptides provides a strong proof-of-concept that a cyclic scaffold can serve as an effective platform for targeting the MDM2-p53 interface. This suggests that Cyclo(-Gly-His), or derivatives thereof, could be explored as a starting point for designing novel modulators of this critical cancer pathway.

Preclinical Research and in Vivo Efficacy Studies of Cyclo Gly His

Animal Models for Neurodegenerative Conditions

Currently, there is a lack of published research detailing the use of Cyclo(-Gly-His) in animal models of neurodegenerative conditions such as Alzheimer's or Parkinson's disease. While other cyclic dipeptides like Cyclo(-Gly-Pro) have been investigated in transgenic mouse models of Alzheimer's disease, showing potential to improve spatial memory and reduce amyloid plaque burden, similar studies for Cyclo(-Gly-His) have not been reported. nih.govnih.govresearchgate.net The exploration of Cyclo(-Gly-His) in established neurodegenerative models, including those utilizing neurotoxins like MPTP or 6-OHDA, or in genetic models, remains an area for future scientific inquiry. nih.govmdpi.com

In Vivo Anti-inflammatory and Immunomodulatory Models

Detailed in vivo studies on the anti-inflammatory and immunomodulatory effects of Cyclo(-Gly-His) are not readily found in scientific literature. Methodologies to assess such properties would typically involve models of induced inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation. While the anti-inflammatory potential of other cyclic dipeptides has been documented, specific data on the efficacy of Cyclo(-Gly-His) in these models, including its impact on inflammatory mediators and immune cell responses, is not currently available.

Preclinical Assessment of Anticancer Activity

The preclinical assessment of the anticancer activity of Cyclo(-Gly-His) is another area where published data is sparse. Standard preclinical evaluation would involve in vitro studies on various cancer cell lines to determine cytotoxic or cytostatic effects, followed by in vivo studies in animal models of cancer, such as xenograft models where human cancer cells are implanted into immunocompromised mice. At present, there are no widely available reports detailing the outcomes of such preclinical evaluations for Cyclo(-Gly-His).

Metabolic Disorder Models (e.g., Diabetes)

There is a scarcity of research investigating the effects of Cyclo(-Gly-His) in animal models of metabolic disorders like diabetes. Such studies would typically involve rodent models of type 1 or type 2 diabetes to assess the compound's influence on key metabolic parameters, including blood glucose levels, insulin (B600854) sensitivity, and lipid profiles. The potential therapeutic utility of Cyclo(-Gly-His) in the context of metabolic diseases is yet to be established through preclinical research.

Evaluation of Biological Response Markers and Biomarkers

Without specific preclinical studies on Cyclo(-Gly-His) for the aforementioned conditions, there is no associated data on the evaluation of biological response markers and biomarkers. The identification and measurement of such markers are crucial in preclinical research to understand a compound's mechanism of action and to assess its therapeutic efficacy. For instance, in neurodegenerative disease models, this would involve analyzing markers of neuroinflammation, oxidative stress, or pathological protein aggregation. nih.govnih.gov Similarly, in inflammatory models, levels of cytokines and other inflammatory mediators would be key biomarkers. nih.gov

Drug Delivery System Applications

Given the absence of extensive preclinical efficacy data for Cyclo(-Gly-His), research into advanced drug delivery systems for this specific compound is also not well-documented.

Liposome (B1194612) Encapsulation for Enhanced Efficacy

The application of liposome encapsulation to enhance the efficacy of Cyclo(-Gly-His) has not been a focus of published research. Liposomal delivery systems are often developed for compounds with established biological activity to improve their solubility, stability, and targeted delivery. As the foundational preclinical data for Cyclo(-Gly-His) is not widely available, the development of sophisticated delivery platforms like liposome encapsulation remains a prospective area of research, contingent on future discoveries of its therapeutic potential.

Based on a comprehensive review of the available scientific literature, there is no specific preclinical or in vivo research data detailing the use of the chemical compound Cyclo(-Gly-His) in targeted delivery strategies, specifically concerning folate receptor targeting.

Extensive searches of scientific databases have not yielded any studies that investigate or demonstrate the conjugation of Cyclo(-Gly-His) with folate or its application as a targeting ligand for folate receptors on cancer cells. The existing research on folate receptor targeting primarily focuses on the use of folic acid itself, or its derivatives, conjugated to various nanoparticles, liposomes, and other drug delivery systems to enhance the uptake of therapeutic agents by cancer cells that overexpress the folate receptor. nih.govwikipedia.orgnih.govrsc.org

While the field of targeted drug delivery is robust, with numerous strategies being explored to improve the therapeutic index of anticancer drugs, the specific application of Cyclo(-Gly-His) in this context, particularly for folate receptor-mediated delivery, is not documented in the reviewed literature. nih.govnih.gov Research on other cyclic peptides, such as those containing the RGD (Arginine-Glycine-Aspartic acid) motif, has shown promise in targeting other receptors like integrins for cancer therapy. nih.govacs.org However, this is a distinct targeting strategy and does not involve the folate receptor or the Cyclo(-Gly-His) compound.

Therefore, no data tables or detailed research findings on the in vivo efficacy of Cyclo(-Gly-His) in folate receptor-targeted delivery can be provided as no such studies have been identified.

Computational and Cheminformatics Approaches to Cyclo Gly His

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Cyclo(-Gly-His), docking studies are crucial for predicting its binding modes within the active sites of potential protein targets.

Research on related histidine-containing cyclic dipeptides has demonstrated the utility of this approach. For instance, molecular modeling of Cyclo(-His-Ala) and Cyclo(-Gly-His) indicated that the most energetically favorable conformers adopt a boat conformation for the diketopiperazine ring. nih.gov This conformational preference is a critical parameter for accurate docking simulations. Docking simulations have been used to study the interactions of cyclic dipeptides with various protein targets. A notable study identified the SIGMA1 receptor as a key molecular target for several cyclic dipeptides through molecular docking, revealing binding energies lower than control compounds for molecules like Cyclo(Ala-His). mdpi.com

The general protocol for docking a cyclic peptide like Cyclo(-Gly-His) involves several steps. First, an ensemble of low-energy conformations of the peptide is generated. acs.org This is particularly important for cyclic structures which have inherent conformational constraints. This ensemble is then docked into the binding site of a target protein. acs.org The resulting protein-ligand poses are scored based on functions that approximate the binding free energy. These scores, along with an analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking involving the histidine's imidazole (B134444) ring), help in identifying the most probable binding mode. For example, methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to refine and rank the binding affinities of the docked complexes. nih.gov While specific docking studies focusing solely on Cyclo(-Gly-His) are not extensively detailed in the literature, the methodologies are well-established. Docking simulations for the related compound Cyclo(His-Pro) suggested its hydrolysis could be catalyzed by serum carnosinase, highlighting the power of this method to predict metabolic fate. nih.gov

Table 1: Example of Predicted Binding Interactions for Related Cyclic Dipeptides

| Cyclic Dipeptide | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Cyclo(Ala-His) | SIGMA1 Receptor | Lower than control NE-100 | Not specified | mdpi.com |

| Cyclo(Val-Gly) | SIGMA1 Receptor | Lower than control NE-100 | Not specified | mdpi.com |

| Cyclo(His-Pro) | Serum Carnosinase | Not specified | Not specified | nih.gov |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For Cyclo(-Gly-His), a pharmacophore model would typically include features such as hydrogen bond donors and acceptors (from the amide groups and the histidine side chain), a hydrophobic feature (from the cyclic backbone), and an aromatic/positive ionizable feature (from the imidazole ring of histidine).

These models can be generated in two primary ways: ligand-based or structure-based. nih.gov A ligand-based model would be derived from a set of known active molecules, while a structure-based model is generated from the known 3D structure of a ligand-target complex. nih.gov Once a pharmacophore model for a specific activity of Cyclo(-Gly-His) is developed, it can be used as a 3D query to screen large compound databases for molecules that match the pharmacophore's features. mdpi.com This process, known as virtual screening, can identify structurally diverse compounds that may possess similar biological activity, serving as new starting points for drug discovery. nih.govmdpi.com

For example, a virtual screening campaign could be designed to find novel inhibitors of an enzyme for which Cyclo(-Gly-His) shows activity. The pharmacophore model would ensure that the retrieved "hits" have the correct spatial arrangement of functional groups to interact with the enzyme's active site. These hits would then be subjected to further computational analysis, such as molecular docking, before being synthesized and tested experimentally. mdpi.com The combination of pharmacophore screening and molecular docking is a powerful strategy to filter large libraries and enrich the number of active compounds in the selection for experimental testing. nih.govmdpi.com

In Silico Analysis of Biological Activity and ADMET Profiles

Computational methods are widely used to predict the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of small molecules. For Cyclo(-Gly-His), in silico models can provide initial estimates of its therapeutic potential and potential liabilities.

In silico predictions can complement experimental findings on biological activity. For example, Cyclo(-Gly-His) has been experimentally shown to possess anticancer activity, with reported IC50 values against various cell lines. nih.govmedchemexpress.commedchemexpress.com Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built using these and other data points to predict the activity of new, unsynthesized analogs. mdpi.com These models correlate structural or physicochemical properties of compounds with their biological activity.

ADMET prediction is critical for evaluating the drug-likeness of a compound. For peptides, properties like oral bioavailability and metabolic stability are often challenging. In silico tools can predict various physicochemical properties relevant to ADMET, such as:

Absorption: Predictions of properties like lipophilicity (LogP), water solubility, and permeability across biological membranes (e.g., Caco-2 permeability). The high solubility and low lipophilicity of compounds like Cyclo(-Gly-His) suggest that cellular permeability might be low. researchgate.net

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of interactions with metabolic enzymes, such as Cytochrome P450s, and identification of potential sites of metabolism on the molecule.

Excretion: Prediction of renal clearance and other excretion pathways.

Toxicity: Prediction of potential toxicities, such as mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

Table 2: Experimentally Determined Biological Activities of Cyclo(-Gly-His) for In Silico Model Correlation

| Activity Type | Assay/Cell Line | Measured Value (IC50) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.358 mM | medchemexpress.commedchemexpress.com |

| Anticancer | HeLa (Cervical Cancer) | 1.699 mM | medchemexpress.commedchemexpress.com |

| Antithrombotic | Thrombin-induced platelet aggregation | 0.0662 mM | nih.govresearchgate.net |

| Antithrombotic | Fibrin (B1330869) formation inhibition | 36.7% reduction | nih.govresearchgate.net |

Bioinformatics Analysis for Target Identification and Pathway Mapping

Bioinformatics provides the tools to move from a single molecule to a systems-level understanding of its biological effects. nih.govmdpi.com For Cyclo(-Gly-His), a key application is the prediction of its protein targets and the subsequent mapping of these targets onto cellular pathways.

The process often begins with "target fishing" or "target prediction" using web-based servers like SwissTargetPrediction. mdpi.com These tools operate on the principle of chemical similarity, suggesting that a molecule is likely to bind to the targets of other known, structurally similar ligands. mdpi.com The output is a ranked list of potential protein targets. For example, a study on a library of cyclic dipeptides used this approach to identify a core network of 55 peptides and 114 potential target genes, with kinases and G protein-coupled receptors being prominent. mdpi.com

Once a list of potential targets is generated, pathway and enrichment analysis can be performed using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO). genome.jp This step helps to identify which signaling or metabolic pathways are most likely to be perturbed by the compound. nih.gov For example, the related compound Cyclo(His-Pro) was found to inhibit the enzyme GAPC1, which subsequently redirects metabolic flux from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway. nih.gov This demonstrates how identifying a single target can illuminate a broader mechanism of action.

This integrated bioinformatics approach allows researchers to formulate hypotheses about the function of Cyclo(-Gly-His) that can be tested experimentally. It helps in understanding its observed activities (e.g., anticancer effects) by linking the compound to specific cancer-related pathways or immune system processes. mdpi.commdpi.com

Future Research Directions and Translational Potential of Cyclo Gly His

Development of Novel Therapeutic Agents

The inherent biological properties of Cyclo(-Gly-His) make it a strong candidate for the development of new drugs. chemimpex.com Future research is anticipated to concentrate on creating novel analogs and derivatives to enhance its pharmacological characteristics. chemimpex.com Scientists hope to produce substances with increased potency, selectivity, and better pharmacokinetic profiles by altering the fundamental structure of Cyclo(-Gly-His). For example, adding various functional groups or replacing the glycine (B1666218) or histidine components could result in analogs with customized therapeutic effects. Another strategy to get around restrictions like enzymatic breakdown and increase oral bioavailability is to investigate peptidomimetics, which imitate the structure of Cyclo(-Gly-His) but have different backbones.

Strategies for Enhancing Specificity and Efficacy

Although Cyclo(-Gly-His) has a variety of biological effects, increasing its specificity for certain molecular targets is essential for it to be used in a clinical setting. Future approaches will probably make use of computational modeling and structure-activity relationship (SAR) research to pinpoint important interactions between Cyclo(-Gly-His) and its biological targets. This information can then be applied to the creation of derivatives with improved affinity and specificity. In order to maximize therapeutic efficacy and reduce off-target effects, targeted drug delivery systems, such as nanoparticle-based carriers or antibody-drug conjugates, could be used to deliver Cyclo(-Gly-His) or its analogs to particular diseased tissues or cells. medchemexpress.com

Exploration of Synergistic Therapeutic Combinations

A promising field of study is the potential for Cyclo(-Gly-His) to work in concert with currently available therapeutic medications. The combination of Cyclo(-Gly-His) with other medications may result in better therapeutic results, possibly at lower dosages, which would lessen side effects. nih.gov Future studies should examine the synergistic benefits of Cyclo(-Gly-His) in a range of disease models, including metabolic, neurodegenerative, and cancerous conditions. For instance, the mechanisms of action of traditional chemotherapeutic drugs or neuroprotective agents could be enhanced by its potential anti-inflammatory or antioxidant qualities. To comprehend the molecular underpinnings of these synergistic interactions and to pinpoint the most successful combination medicines, mechanistic investigations will be essential.

Advanced Analytical Methodologies for In Vivo Monitoring

The creation of sophisticated analytical techniques is necessary to better comprehend the pharmacokinetic and pharmacodynamic characteristics of Cyclo(-Gly-His) in living things. Due to their small size, low concentrations in biological samples, and propensity for quick metabolism, current techniques for identifying and measuring cyclic dipeptides can be difficult. The development of incredibly sensitive and precise methods, such as sophisticated mass spectrometry-based techniques (like LC-MS/MS) and innovative biosensors, is probably where future research will concentrate. Researchers will be able to precisely track the in vivo distribution, metabolism, and clearance of Cyclo(-Gly-His) and its analogs with the use of these techniques, which will yield essential information for preclinical and clinical investigations.

Investigation of Emerging Biological Activities

Although a number of Cyclo(-Gly-His)'s biological actions have been documented, there is still a great deal to learn about all of its consequences. chemimpex.com New biological purposes will continue to be investigated in current and upcoming research. Its possible involvement in controlling the gut microbiota, its impact on aging and cellular senescence, and its role in intercellular communication are some of the new areas of interest. New therapeutic uses for Cyclo(-Gly-His) may be discovered as a result of the use of high-throughput screening assays and "omics" technologies (genomics, proteomics, and metabolomics) to identify novel molecular targets and signaling pathways that are impacted by the compound.

Potential Applications in Functional Foods and Agricultural Systems